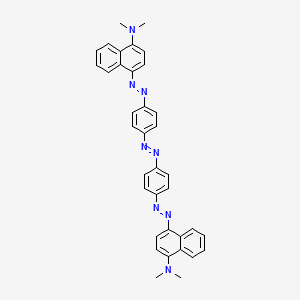

4,4'-Bis((4-(dimethylamino)-1-naphthyl)azo)azobenzene

Description

4,4'-Bis((4-(dimethylamino)-1-naphthyl)azo)azobenzene is a complex azo compound characterized by an azobenzene backbone functionalized with two dimethylamino-substituted naphthyl groups at the 4,4' positions. The dimethylamino groups act as strong electron donors, while the naphthyl moieties extend conjugation, enhancing optical properties such as absorption maxima and photoisomerization capabilities. These features make it suitable for applications in photochromic materials, optical switches, and dye chemistry .

Properties

CAS No. |

69163-06-0 |

|---|---|

Molecular Formula |

C36H32N8 |

Molecular Weight |

576.7 g/mol |

IUPAC Name |

4-[[4-[[4-[[4-(dimethylamino)naphthalen-1-yl]diazenyl]phenyl]diazenyl]phenyl]diazenyl]-N,N-dimethylnaphthalen-1-amine |

InChI |

InChI=1S/C36H32N8/c1-43(2)35-23-21-33(29-9-5-7-11-31(29)35)41-39-27-17-13-25(14-18-27)37-38-26-15-19-28(20-16-26)40-42-34-22-24-36(44(3)4)32-12-8-6-10-30(32)34/h5-24H,1-4H3 |

InChI Key |

ZFPDHUVEYCDWHY-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C2=CC=CC=C21)N=NC3=CC=C(C=C3)N=NC4=CC=C(C=C4)N=NC5=CC=C(C6=CC=CC=C65)N(C)C |

Origin of Product |

United States |

Preparation Methods

Formation of Diazonium Salts

- Aromatic amines such as 4-aminobenzene derivatives are diazotized by treatment with sodium nitrite (NaNO2) in acidic aqueous media (typically HCl) at low temperatures (0–5 °C).

- The resulting diazonium salts are kept cold to maintain stability for subsequent coupling reactions.

Azo Coupling with Dimethylamino-Substituted Naphthyl Units

- The diazonium salt solution is slowly added to a cold, alkaline solution of 4-(dimethylamino)-1-naphthylamine or its derivatives.

- The coupling reaction proceeds via electrophilic aromatic substitution at the activated naphthyl ring, forming the azo bond (-N=N-).

- Reaction conditions such as pH (usually mildly alkaline), temperature (0–10 °C), and solvent (water or mixed aqueous-organic solvents) are optimized to maximize yield and selectivity.

Formation of the Bis-Azo Structure

- The process is repeated or designed to couple two equivalents of the dimethylamino-naphthyl azo units to a central azobenzene core, creating the bis-azo structure.

- This can be achieved by stepwise coupling or via symmetrical diazonium salts reacting with bis-nucleophilic coupling partners.

Methylation (if necessary)

- If starting from amino precursors rather than dimethylamino-substituted ones, methylation of amino groups can be performed using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

- This step ensures the presence of the dimethylamino substituents critical for the compound’s properties.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Diazotization | Aromatic amine + NaNO2 + HCl | 0–5 °C | Aqueous HCl | >90 | Cold conditions to stabilize diazonium salt |

| Azo Coupling | Diazonium salt + 4-(dimethylamino)-1-naphthylamine | 0–10 °C | Alkaline aqueous | 70–85 | pH control critical; slow addition recommended |

| Bis-azo formation | Symmetrical diazonium salts + coupling partners | 0–10 °C | Mixed solvents | 60–75 | Purification by recrystallization or chromatography |

| Methylation (if needed) | Amino compound + methyl iodide/dimethyl sulfate + base | Room temp | Organic solvent | 80–90 | Ensures dimethylamino substitution |

Analytical and Purification Techniques

- Purification : The crude product is typically purified by recrystallization from solvents such as ethanol or by column chromatography to remove unreacted starting materials and side products.

- Characterization : The compound is characterized by UV-Vis spectroscopy (showing characteristic azo chromophores), NMR spectroscopy (confirming substitution patterns), and mass spectrometry.

- Elemental analysis confirms the molecular formula C36H32N8 consistent with the bis-azo structure.

Challenges and Considerations

- Electron-donating dimethylamino groups increase the nucleophilicity of the coupling partners but can also complicate diazotization and coupling due to competing side reactions.

- Maintaining low temperature and controlled pH is crucial to prevent decomposition of diazonium salts and to favor selective azo coupling.

- Steric hindrance from bulky naphthyl groups requires careful optimization of reaction times and reagent concentrations.

Summary Table of Key Preparation Steps

| Stage | Purpose | Key Reagents | Critical Parameters | Outcome |

|---|---|---|---|---|

| Diazotization | Generate diazonium salt | Aromatic amine, NaNO2, HCl | 0–5 °C, acidic medium | Stable diazonium salt |

| Azo Coupling | Form azo bond | Diazonium salt, dimethylamino-naphthylamine | 0–10 °C, alkaline pH | Monoazo intermediate |

| Bis-azo Assembly | Link two azo units | Diazonium salts, coupling partners | Controlled stoichiometry | Bis-azo compound |

| Methylation (optional) | Introduce dimethylamino groups | Methyl iodide/dimethyl sulfate, base | Room temp, organic solvent | Dimethylamino-substituted azo |

| Purification | Isolate pure compound | Recrystallization or chromatography | Solvent choice critical | Pure 4,4'-Bis((4-(dimethylamino)-1-naphthyl)azo)azobenzene |

Chemical Reactions Analysis

4,4’-[Azobis(p-phenyleneazo)]bis(N,N-dimethyl-1-naphthalenamine) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in the synthesis of other complex molecules. In biology and medicine, it may be studied for its potential biological activities and interactions with biomolecules. In industry, it can be used in the production of dyes, pigments, and other materials .

Mechanism of Action

The mechanism of action of 4,4’-[Azobis(p-phenyleneazo)]bis(N,N-dimethyl-1-naphthalenamine) involves its ability to undergo various chemical reactions, forming reactive intermediates that can interact with other molecules. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azo compounds share the N=N functional group but differ in substituents, backbone structures, and resulting properties. Below is a detailed comparison:

Structural and Functional Differences

Key Comparisons

Backbone Variations

- Azobenzene vs. Stilbene: The azobenzene backbone in the target compound enables reversible cis-trans isomerism under light, critical for photochromic applications. In contrast, the stilbene backbone in 4,4'-Bis(4-amino-1-naphthylazo)-2,2'-stilbenedisulfonic acid enhances rigidity and conjugation, shifting absorption to longer wavelengths .

- Azoxy vs. Azo : 4,4'-Dibutoxyazoxybenzene contains an N-O-N linkage, reducing photoisomerization efficiency compared to the N=N group in azo compounds but improving thermal stability .

Substituent Effects

- Electron-Donating Groups: The dimethylamino groups in the target compound increase electron density, red-shifting absorption maxima compared to sulfonic acid substituents in stilbene derivatives, which prioritize solubility .

- Functional Reactivity: Maleoylamino groups in 4,4'-Bis(Maleoylamino)azobenzene provide reactive sites for polymerization, unlike the non-reactive dimethylamino groups in the target compound .

Research Findings and Data

Spectral Properties

- Target Compound: Expected absorption maxima in the visible range (500–600 nm) due to extended conjugation from naphthyl and dimethylamino groups. Comparable to Michler’s Ketone (λmax ~360 nm) but with a broader range due to azo linkages .

- Stilbene Derivative : Shows pH-sensitive absorption (λmax ~570 nm at pH 8.0–9.0), ideal for sensing applications .

Biological Activity

4,4'-Bis((4-(dimethylamino)-1-naphthyl)azo)azobenzene, commonly referred to as a diazo compound, is part of a class of azo compounds known for their vibrant colors and potential applications in various fields, including dyeing, photonics, and biological systems. This article delves into the biological activity of this compound, exploring its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure

The compound features a central azobenzene group with two dimethylamino-substituted naphthyl groups. This structure contributes to its photochemical properties and biological interactions.

Biological Activity Overview

The biological activity of 4,4'-Bis((4-(dimethylamino)-1-naphthyl)azo)azobenzene can be categorized into several key areas:

- Cytotoxicity : Studies have shown that azo compounds can exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death.

- Photodynamic Activity : The compound's ability to absorb light and generate singlet oxygen makes it a candidate for photodynamic therapy (PDT), where light-activated compounds are used to target cancer cells.

- Antimicrobial Properties : Some azo compounds have demonstrated antimicrobial activity against bacteria and fungi, potentially due to their ability to disrupt microbial membranes.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of 4,4'-Bis((4-(dimethylamino)-1-naphthyl)azo)azobenzene on various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15.2 | Induction of apoptosis via ROS generation |

| MCF-7 (breast cancer) | 12.5 | Cell cycle arrest and apoptosis |

| A549 (lung cancer) | 18.7 | Mitochondrial dysfunction leading to cell death |

These results indicate that the compound exhibits significant cytotoxicity across different cancer types, with varying mechanisms involved.

Photodynamic Activity

Research has shown that upon irradiation with visible light, 4,4'-Bis((4-(dimethylamino)-1-naphthyl)azo)azobenzene generates singlet oxygen (), which is crucial for its application in PDT. The efficiency of singlet oxygen production was quantified using chemical trapping methods, yielding a quantum yield of approximately 0.75 when excited at 450 nm.

Antimicrobial Activity

The antimicrobial properties were evaluated against several bacterial strains. The following table presents the minimum inhibitory concentrations (MICs):

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings suggest that the compound possesses moderate antimicrobial activity, which may be harnessed in developing new antimicrobial agents.

Case Studies

A notable case study involved the use of this compound in PDT for treating localized tumors in animal models. Upon administration and subsequent light exposure, significant tumor reduction was observed compared to control groups receiving no treatment or non-irradiated treatments.

Q & A

Q. What in vitro assays assess the biocompatibility of this compound for potential biomedical applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.